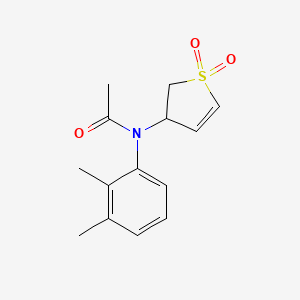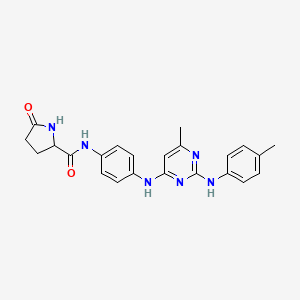
N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound featuring a pyrimidine ring, a pyrrolidine ring, and various functional groups
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to a disruption in the signaling processes that these kinases control, such as cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The affected pathways are those controlled by the protein kinases that the compound inhibits. These can include pathways involved in cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can vary, but they often result in a disruption of normal cellular processes and can lead to cell death.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a disruption of normal cellular processes controlled by the protein kinases it inhibits . This could lead to cell death, which could potentially be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between an appropriate β-diketone and guanidine in the presence of a base such as sodium ethoxide.
Amination: The pyrimidine core is then aminated using p-toluidine under reflux conditions to introduce the p-tolylamino group.
Coupling Reaction: The aminated pyrimidine is coupled with 4-aminobenzoyl chloride in the presence of a base like triethylamine to form the intermediate.
Cyclization: The intermediate undergoes cyclization with 5-oxopyrrolidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibiting them can help control diseases like cancer.
Medicine
In medicine, this compound is being explored for its anticancer properties. By inhibiting specific kinases, it can potentially stop the proliferation of cancer cells, making it a candidate for targeted cancer therapies.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the creation of drugs with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another kinase inhibitor used in cancer treatment.
Dasatinib: A multi-kinase inhibitor with a broader spectrum of activity.
Erlotinib: Targets epidermal growth factor receptor (EGFR) tyrosine kinase.
Uniqueness
N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific structure, which allows for selective inhibition of certain kinases with potentially fewer side effects compared to broader-spectrum inhibitors like dasatinib. Its structure also provides opportunities for further modifications to enhance its efficacy and selectivity.
This compound’s potential in targeted cancer therapy, combined with its unique structural features, makes it a significant subject of ongoing research in medicinal chemistry.
Properties
IUPAC Name |
N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-14-3-5-18(6-4-14)27-23-24-15(2)13-20(29-23)25-16-7-9-17(10-8-16)26-22(31)19-11-12-21(30)28-19/h3-10,13,19H,11-12H2,1-2H3,(H,26,31)(H,28,30)(H2,24,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUAFMUOCOBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C4CCC(=O)N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
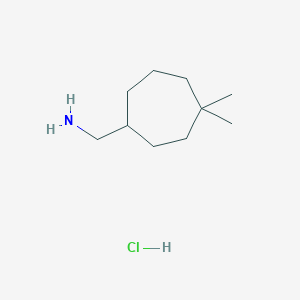
![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)
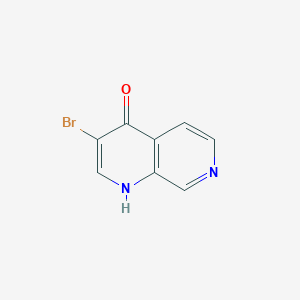

![2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2812816.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2812818.png)
![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)
![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)
![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)
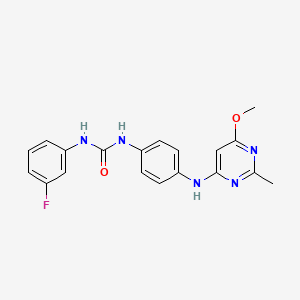
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
